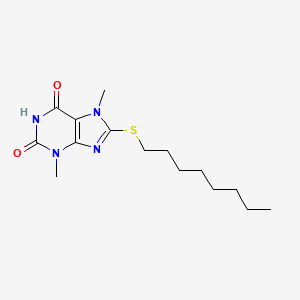

8-(Octylthio)theobromine

Description

Structure

3D Structure

Properties

CAS No. |

74039-57-9 |

|---|---|

Molecular Formula |

C15H24N4O2S |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3,7-dimethyl-8-octylsulfanylpurine-2,6-dione |

InChI |

InChI=1S/C15H24N4O2S/c1-4-5-6-7-8-9-10-22-15-16-12-11(18(15)2)13(20)17-14(21)19(12)3/h4-10H2,1-3H3,(H,17,20,21) |

InChI Key |

SAPOKSCJFHTFLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization of 8 Octylthio Theobromine

Established and Emerging Synthetic Pathways for C-8 Thioether Functionalization

The synthesis of 8-(octylthio)theobromine is centered on the functionalization of the C-8 position of the xanthine (B1682287) core. This process involves the creation of a carbon-sulfur bond, a key step in derivatizing theobromine (B1682246) to introduce a lipophilic octylthio side chain. ontosight.ai

Precursor Synthesis and Alkylation Strategies

The journey to synthesizing this compound begins with the appropriate selection and preparation of a precursor molecule. Theobromine itself, a naturally occurring xanthine alkaloid, serves as the fundamental building block. wikipedia.orgiiab.me However, direct functionalization at the C-8 position is not straightforward. Therefore, a common strategy involves the use of a more reactive precursor, such as 8-bromotheobromine. This halogenated derivative provides an electrophilic site at the C-8 position, making it susceptible to nucleophilic substitution.

Alkylation strategies are crucial for modifying the theobromine structure. While alkylation can occur at nitrogen positions (N1, N3, N7), specific conditions can direct functionalization to the C-8 position. researchgate.networdpress.com The synthesis of caffeine (B1668208) from theobromine, for instance, involves N-methylation, highlighting the reactivity of the nitrogen atoms. researchgate.netresearchgate.netscielo.org.mx For C-8 functionalization, the precursor is key. The synthesis of 1-benzyl-8-thiotheobromine, for example, is achieved by heating 1-benzyl-8-bromotheobromine with a sulfur nucleophile. pharmj.org.ua This underscores the importance of a pre-functionalized xanthine core for targeted C-8 substitution.

Thiolation and Subsequent Alkylation Procedures

The introduction of the thioether group at the C-8 position can be accomplished through a two-step process: thiolation followed by alkylation.

Thiolation: This step involves introducing a sulfur-containing functional group at the C-8 position. A common method is the reaction of 8-bromotheobromine with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea. For example, heating 1-benzyl-8-bromotheobromine with sodium sulfide nonahydrate in a suitable solvent like dimethylformamide (DMF) results in the formation of the corresponding 8-thiotheobromine derivative. pharmj.org.ua This creates the reactive thiol or thiolate intermediate necessary for the subsequent step.

Alkylation: Once the 8-thiolated theobromine is formed, the final step is the S-alkylation with an appropriate octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane. This reaction is typically carried out in the presence of a base to deprotonate the thiol, generating a more potent nucleophile that readily attacks the alkyl halide in an SN2 reaction. This results in the formation of the desired this compound. The general principle is demonstrated in the synthesis of related compounds like 8-alkylmercaptocaffeine derivatives. researchgate.net

An alternative, more direct approach involves the reaction of 8-bromotheobromine directly with octanethiol in the presence of a base. This method, a direct nucleophilic substitution of the bromide with the thiolate, can streamline the process.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, and the use of catalysts or alternative energy sources.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently employed as they can enhance the rate of SN2 reactions by solvating the cation of the base while leaving the nucleophile relatively free. wordpress.com The use of DMF has been shown to provide higher yields in the alkylation of theobromine compared to protic solvent systems. wordpress.com

Temperature: The reaction temperature is carefully controlled to ensure the reaction proceeds at a reasonable rate without promoting side reactions or decomposition of the product. Reactions are often performed at temperatures ranging from 60–80°C.

Catalysts and Energy Sources: To improve reaction efficiency, modern synthetic techniques are being explored. Ultrasound-assisted synthesis has been reported to enhance reaction rates and yields for the synthesis of sulfur-substituted theophylline (B1681296) derivatives. Microwave irradiation is another emerging technique that can significantly reduce reaction times for the cyclization step in xanthine synthesis, a related process for building the core structure. beilstein-journals.org

| Parameter | Condition | Rationale |

| Solvent | DMF, DMSO | Polar aprotic, enhances SN2 reactions |

| Temperature | 60-80°C | Balances reaction rate and selectivity |

| Base | K₂CO₃, NaOH | Deprotonates thiol for alkylation |

| Alkylating Agent | 1-Bromooctane, 1-Iodooctane | Provides the octyl group |

| Advanced Methods | Ultrasound, Microwave | Increase reaction rate and yield |

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic methods is essential to confirm the structure of this compound and to assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the connectivity of the atoms and the success of the C-8 functionalization. derpharmachemica.com

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the protons of the octyl group, typically a triplet for the terminal methyl group around 0.8-0.9 ppm, a series of multiplets for the methylene (B1212753) protons in the middle of the chain, and a triplet for the methylene group directly attached to the sulfur atom at a more downfield position (around 3.0-3.3 ppm) due to the deshielding effect of the sulfur atom. The spectrum would also show signals for the two N-methyl groups of the theobromine core (typically around 3.4 and 3.8 ppm) and the absence of the C-8 proton signal that is present in the spectrum of theobromine itself. hmdb.cahmdb.ca

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The presence of eight signals corresponding to the octyl chain, along with the characteristic signals for the xanthine core carbons, would confirm the structure. The chemical shift of the C-8 carbon would be significantly altered upon substitution with the octylthio group. derpharmachemica.com

| Group | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| N-CH₃ | 3.4, 3.8 | ~28, ~30 |

| S-CH₂- | 3.0-3.3 | ~35 |

| -(CH₂)₆- | 1.2-1.8 | ~22-32 |

| -CH₃ (octyl) | 0.8-0.9 | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for providing further structural information through analysis of its fragmentation patterns. pharmj.org.ua

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can be compared to the calculated value for the chemical formula C₁₅H₂₄N₄O₂S to confirm the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the mass of the entire molecule. The fragmentation pattern would likely involve cleavage of the octyl chain and fragmentation of the xanthine ring, providing further evidence for the proposed structure. The mass spectrum of theobromine itself shows principal peaks at m/z 180, 137, 109, 82, 67, 55, and 42. iarc.fr The mass spectrum of this compound would be expected to show a molecular ion and fragments corresponding to the loss of the octylthio group or parts of it.

In addition to NMR and MS, chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor the progress of the reaction and to assess the purity of the final product. srce.hrmdpi.com HPLC, in particular, is a powerful tool for quantifying the purity of the synthesized compound. researchgate.net

Advanced Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, UHPLC)

The assessment of purity and the separation of potential isomers of this compound are critical steps following its synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant analytical techniques employed for this purpose due to their high efficiency, sensitivity, and specificity in analyzing xanthine derivatives. srce.hr These methods are capable of separating the target compound from starting materials, by-products, and closely related structural isomers.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common modality for the analysis of theobromine and its derivatives. srce.hr In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the introduction of the lipophilic octylthio group, this compound is significantly more non-polar than the parent theobromine molecule. This characteristic necessitates adjustments to standard HPLC methods used for common methylxanthines like caffeine and theobromine.

Detailed research on various xanthine derivatives has established robust methodologies that are adaptable for this compound. Elution is typically performed under isocratic or gradient conditions using a mobile phase composed of a water/buffer mixture and an organic modifier, such as acetonitrile (B52724) or methanol. srce.hrsaude.sp.gov.br The increased retention of this compound on the column would likely require a higher concentration of the organic solvent in the mobile phase for efficient elution compared to unsubstituted theobromine. UV detection is standard for xanthines, with the purine (B94841) ring system exhibiting strong absorbance at wavelengths between 270 and 280 nm. nih.govpk-db.comresearchgate.net

The table below summarizes typical HPLC conditions used for the separation of related xanthine compounds, which serve as a foundation for developing a specific method for this compound.

Interactive Table: Representative HPLC Conditions for Xanthine Derivative Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase (Column) | C18, 250 x 4.6 mm, 5 µm cellulosechemtechnol.ro | C8, 150 x 4.6 mm, 5 µm researchgate.net | PFP, various dimensions coresta.org |

| Mobile Phase | Methanol:Water:Acetic Acid (20:79:1) saude.sp.gov.br | Water (0.1% THF, pH 8):Acetonitrile (90:10) researchgate.net | Dilute H₂SO₄:Methanol (60:40) bohrium.com |

| Flow Rate | 1.0 mL/min cellulosechemtechnol.ro | 0.8 mL/min researchgate.net | 1.5 mL/min bohrium.com |

| Detection | UV at 273 nm researchgate.net | UV at 280 nm pk-db.com | UV at 264 nm bohrium.com |

| Temperature | Ambient or controlled (e.g., 25 °C) researchgate.net | Controlled (e.g., 37 °C) cellulosechemtechnol.ro | Ambient |

| Data derived from references saude.sp.gov.brpk-db.comresearchgate.netcellulosechemtechnol.rocoresta.orgbohrium.com |

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement over conventional HPLC, offering much faster analysis times and improved resolution. This is achieved by using columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher back-pressures. pharmtech.com For high-throughput analysis, reducing the total cycle time—which includes the separation, injection, and column equilibration—is crucial. pharmtech.com

The principles of separation in UHPLC are analogous to HPLC, but the speed is greatly enhanced. For instance, baseline separation of common methylxanthines, including the isomers theobromine and theophylline, has been achieved in under 30 seconds using UHPLC-MS. nih.gov Such rapid methods typically employ isocratic elution with a binary mobile phase, such as acetonitrile and water with a formic acid modifier, at a relatively high flow rate. nih.gov Elevating the column temperature (e.g., to 70°C) can help lower the high back-pressure generated and improve separation efficiency. nih.gov

The application of UHPLC for the purity analysis of this compound would provide rapid and highly efficient separation from impurities. Given the structural similarity between xanthine isomers like theobromine and theophylline, the proven ability of UHPLC to separate them underscores its suitability for resolving potential isomers of this compound that might arise during synthesis. nih.gov

Interactive Table: Example UHPLC Parameters for Rapid Xanthine Separation

| Parameter | Condition |

| Stationary Phase (Column) | C18, 50 x 2 mm, 1.8 µm nih.gov |

| Mobile Phase | Acetonitrile:Water (10:90) with 1% Formic Acid (v/v) nih.gov |

| Elution Mode | Isocratic nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Detection | Mass Spectrometry (MS) or UV nih.gov |

| Temperature | 70 °C nih.gov |

| Analysis Time | < 1 minute nih.gov |

| Data derived from reference nih.gov |

Molecular Mechanisms and Ligand Target Interactions of 8 Octylthio Theobromine

Investigations into Adenosine (B11128) Receptor (AR) Modulation

The primary mechanism of action for many xanthine (B1682287) derivatives is the antagonism of adenosine receptors (ARs). ontosight.ai The parent compound, theobromine (B1682246), is generally considered a weak, non-selective AR antagonist, with lower potency compared to other methylxanthines like caffeine (B1668208) and theophylline (B1681296). ebi.ac.ukresearchgate.net The introduction of substituents at the 8-position of the xanthine core is a widely employed strategy to enhance affinity and selectivity for the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). nih.govnih.govbiu.ac.il

A₂A Receptor Affinity and Selectivity Profiling

The A₂A receptor is another primary target for xanthine derivatives. The selectivity of these compounds for A₂A versus A₁ receptors is heavily influenced by substitutions at the 1, 3, 7, and 8 positions of the xanthine ring. Theobromine itself is a less effective antagonist at A₂A receptors compared to A₁ receptors. researchgate.net SAR studies indicate that introducing specific substituents at the 8-position, such as styryl groups, can produce highly potent and selective A₂A antagonists. biu.ac.il For the related compound theophylline, the addition of an 8-octylthio group was found to enhance lipophilicity and binding affinity for adenosine receptors. However, for a derivative with modifications at both the 2 and 8 positions (8-octylthio-2-thio-theophylline), a reduction in adenosine receptor antagonism was observed, suggesting a complex interplay between different structural modifications. Without direct experimental data, the precise A₂A affinity and selectivity of 8-(octylthio)theobromine remain speculative but are likely to be significantly different from the parent theobromine molecule.

Exploration of A₂B and A₃ Receptor Interactions

Research into the interactions of xanthine derivatives with A₂B and A₃ adenosine receptors is less extensive than for A₁ and A₂A subtypes, but it is a growing field. The A₂B receptor, which has the lowest affinity for adenosine, can be targeted by specific xanthine derivatives. acs.org Developing selective antagonists for the A₂B receptor is an area of interest for therapeutic applications. mdpi.com Similarly, the A₃ receptor can be selectively targeted, often by introducing alkynyl chains or other specific moieties at the 8-position of a purine (B94841) core. nih.gov There is no specific data available in the reviewed literature concerning the binding affinity or functional activity of this compound at either the A₂B or A₃ receptor subtypes.

Phosphodiesterase (PDE) Isozyme Inhibition/Activation Studies

Xanthines, including theobromine, are recognized as inhibitors of phosphodiesterase (PDE) enzymes. ontosight.ai These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of these cyclic nucleotides, resulting in a cascade of downstream cellular effects. Theobromine itself is considered a non-selective, relatively weak PDE inhibitor. ebi.ac.uk

Cyclic Nucleotide (cAMP, cGMP) Pathway Perturbation

By inhibiting PDE enzymes, this compound is predicted to cause an increase in the intracellular levels of cAMP and cGMP. An elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-response element-binding protein (CREB). nih.gov Studies on theobromine have shown that its administration can lead to increased phosphorylation of CREB and higher levels of brain-derived neurotrophic factor (BDNF), consistent with a mechanism involving PDE inhibition and subsequent cAMP pathway activation. nih.gov The perturbation of these cyclic nucleotide pathways underlies many of the physiological effects attributed to xanthine derivatives.

Specific PDE Isoform Targeting (e.g., PDE1, PDE4)

The PDE superfamily consists of at least 11 distinct families (PDE1-PDE11), and developing inhibitors with selectivity for specific isoforms is a major goal of drug discovery. While theobromine is a non-selective inhibitor, research has shown it can inhibit PDE4. nih.gov The structural modifications on the xanthine scaffold are crucial for determining selectivity toward different PDE isoforms. For example, studies on 8-substituted xanthines have identified potent inhibitors of PDE5 nih.gov and PDE9. researchgate.net Research on a related compound, 8-octylthio-2-thio-theophylline, noted that structural modifications can lead to increased selectivity for specific PDE isoforms. This suggests that this compound may exhibit a distinct profile of PDE isozyme inhibition compared to theobromine, although specific IC₅₀ values and its selectivity against isoforms like PDE1 or PDE4 have not been specifically reported in the examined literature.

Table 2: General Effects of Xanthine Derivatives on Molecular Targets

| Target Family | General Effect of Xanthine Derivatives | Potential Influence of 8-(Octylthio) Substitution |

|---|---|---|

| Adenosine Receptors (A₁, A₂A) | Antagonism | Potentially enhances binding affinity and modulates selectivity |

| Phosphodiesterases (PDEs) | Inhibition | Potentially enhances inhibitory potency and selectivity for specific isoforms |

Note: This table summarizes expected effects based on general xanthine pharmacology and SAR principles.

Exploration of Other Putative Molecular Targets (e.g., VEGFR-2, Acetylcholinesterase)

Theobromine and its derivatives have been identified as promising scaffolds for the development of inhibitors for various enzymes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Acetylcholinesterase (AChE).

Recent studies have focused on designing and synthesizing novel theobromine derivatives as potential VEGFR-2 inhibitors. VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of this receptor is a well-established strategy in cancer therapy. Research on various theobromine analogues has demonstrated their potential to inhibit VEGFR-2, suggesting that this compound may also exhibit similar activity.

Furthermore, the xanthine core is a recognized pharmacophore for acetylcholinesterase inhibitors. AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Numerous studies have reported the synthesis and biological evaluation of theobromine derivatives as potent AChE inhibitors. mdpi.comnih.gov These studies highlight the importance of the substituent at the C8 position, such as the octylthio group in this compound, in modulating the inhibitory activity.

The nature of the substituent on the theobromine scaffold plays a crucial role in determining the inhibitory potency and mechanism. For example, in a series of N-substituted theobromine derivatives designed as AChE inhibitors, the length and composition of the linker chain significantly influenced the IC50 values. nih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Theobromine Derivatives

| Compound | Linker/Substituent | Target Enzyme | IC50 (µM) |

| Derivative 27 | Eight-carbon linker with pyrrolidine | EeAChE | 0.082 |

| Derivative 27 | Eight-carbon linker with pyrrolidine | hAChE | 1.05 |

| Derivative 16 | Pentyl-NH-ethyl linker with piperidine | EeAChE | 0.12 |

| Derivative 2a | Seven-carbon chain with diethylamine | AChE | 0.19 |

EeAChE: Electric eel acetylcholinesterase; hAChE: Human acetylcholinesterase. Data sourced from multiple studies on theobromine derivatives. mdpi.comnih.gov

Molecular docking studies on various theobromine derivatives have elucidated their binding modes within the active sites of their target proteins. In the context of acetylcholinesterase, these studies reveal that the xanthine core of theobromine derivatives often interacts with key amino acid residues in the active site gorge.

For example, docking studies of certain theobromine-based AChE inhibitors have shown that the xanthine moiety can form hydrogen bonds and π-π stacking interactions with residues in the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. The substituent at the C8 position, in this case, the octylthio group, would be expected to extend into a hydrophobic pocket within the active site, contributing to the binding affinity and selectivity.

Similarly, in silico studies of theobromine derivatives as VEGFR-2 inhibitors suggest that the theobromine scaffold can anchor the molecule in the ATP-binding site of the kinase domain, with the substituents forming crucial interactions with surrounding residues. The lipophilic nature of an octylthio group could potentially enhance binding within hydrophobic regions of the receptor.

Signal Transduction Cascade Elucidation

The biological effects of theobromine and its derivatives are often mediated through their influence on intracellular signaling pathways. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately regulating cellular processes like proliferation, survival, and gene expression.

While direct evidence for the effect of this compound on specific signaling pathways is not available, studies on the parent compound, theobromine, and other derivatives provide valuable insights. Theobromine has been shown to modulate several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Akt/mTOR pathways.

For instance, one study on a novel theobromine derivative, MQS-14, demonstrated its ability to activate the MAPK pathway in gastric cancer cells. This activation was accompanied by an increase in the phosphorylation of JNK and a decrease in the phosphorylation of ERK, leading to apoptosis. Another study suggested that theobromine's effects on adipocytes are mediated through the AMPK and ERK/JNK signaling pathways.

Given these findings, it is plausible that this compound could also modulate these or related signaling pathways. The octylthio substituent may influence the compound's cellular uptake and interaction with upstream regulators of these cascades.

The modulation of signaling pathways by theobromine derivatives ultimately leads to changes in gene expression and protein regulation. For example, the activation of the MAPK pathway can lead to the phosphorylation of transcription factors, which in turn regulate the expression of genes involved in cell cycle control and apoptosis.

Theobromine has been reported to downregulate the Akt/mTOR signaling pathway, which would be expected to alter the expression of proteins involved in cell growth and proliferation. Furthermore, in vivo studies have shown that theobromine can increase the expression of key metabolic regulators like PRDM16 and UCP1.

While specific gene and protein expression profiles following treatment with this compound have not been documented, it is reasonable to hypothesize that it would influence a similar set of targets as other theobromine analogues, potentially with altered potency or selectivity conferred by the C8-octylthio group. Further research is necessary to elucidate the precise molecular mechanisms of this specific compound.

Structure Activity Relationship Sar and Computational Ligand Design for C 8 Theobromine Analogues

Elucidation of the Octylthio Moiety's Contribution to Molecular Recognition and Biological Activity

The introduction of an octylthio group at the C-8 position of the theobromine (B1682246) core significantly alters the molecule's physicochemical properties, which in turn influences its interaction with biological targets. ontosight.ai The primary contribution of the octylthio moiety is a substantial increase in lipophilicity. ontosight.ai This enhanced fat-solubility can affect the compound's ability to cross biological membranes and interact with cellular components. ontosight.ai

The long, hydrophobic octyl chain is crucial for establishing favorable van der Waals interactions within the hydrophobic pockets of target proteins, such as adenosine (B11128) receptors or phosphodiesterases (PDEs). These interactions can significantly enhance binding affinity and, consequently, biological activity. Research on related xanthine (B1682287) derivatives suggests that such long-chain substituents can lead to prolonged half-life in vivo.

Comparative SAR Analysis with Variously Substituted C-8 Theobromine Derivatives

Structure-activity relationship studies are vital for optimizing the therapeutic potential of theobromine scaffolds. rsc.org By systematically altering the substituent at the C-8 position, researchers can fine-tune the compound's activity.

Comparative analyses have shown that the nature of the C-8 substituent is a critical determinant of biological effect. For instance, replacing the hydrogen at C-8 with various groups like aryl, alkoxy, or thioalkyl moieties drastically changes the compound's profile. researchgate.net Aryl substitutions at the C-8 position have been shown to confer significant affinity for adenosine receptors and inhibitory potential against PDEs. researchgate.net

In the context of 8-(Octylthio)theobromine, the length of the alkyl chain in 8-thioalkyl derivatives is a key parameter. A shorter or longer chain can alter the fit within the target's binding pocket, leading to a decrease or increase in potency. Studies on related 1-benzyltheobromine-8-thioacetamide derivatives have demonstrated that even small changes to the substituent can impact antiproliferative activity and hepatotoxicity. researchgate.net For example, compound 7g in one study was identified as a promising structure with good antiproliferative activity and low hepatotoxicity, highlighting the specific contributions of its substituent. researchgate.net

The table below presents a conceptual comparison based on findings from various C-8 substituted xanthines, illustrating how different functional groups influence biological activity.

| Compound Class | C-8 Substituent | General Impact on Activity | Key Findings |

| 8-Aryl Theobromines | Phenyl, substituted phenyl | Potent A1/A2 adenosine receptor antagonists and PDE inhibitors. researchgate.net | 8-phenyltheophylline shows 100-fold and 30-fold more potency towards A1 and A2 receptors, respectively, compared to theophylline (B1681296). researchgate.net |

| 8-Alkoxy Theobromines | Methoxy, ethoxy, etc. | Exhibit activities including topoisomerase II inhibition and antibacterial effects. researchgate.net | Often associated with reduced CNS stimulation compared to caffeine (B1668208). researchgate.net |

| 8-Thioalkyl Theobromines | -S-(CH₂)₇CH₃ (Octylthio) | Increased lipophilicity, enhanced binding affinity through hydrophobic interactions. ontosight.ai | The long alkyl chain is critical for potency, potentially prolonging the biological half-life. |

| 8-Amino Theobromines | Piperazinyl, other amines | Show a wide range of biological activities including anticancer and antimicrobial effects. researchgate.net | The nature of the substituent on the piperazine (B1678402) ring dictates the specific activity, for instance, against Leishmania. researchgate.net |

Positional Isomerism and Stereochemical Influence on Activity

Isomerism plays a fundamental role in the biological activity of xanthine derivatives. Positional isomerism refers to compounds with the same molecular formula but different substituent positions. docbrown.infolibretexts.org The three primary methylxanthines—theobromine (3,7-dimethylxanthine), theophylline (1,3-dimethylxanthine), and caffeine (1,3,7-trimethylxanthine)—are positional isomers, and their differing methyl group placements lead to distinct pharmacological profiles. acs.orgwikipedia.orgsemanticscholar.org

Theobromine and theophylline are ampholytic, capable of donating and accepting protons, whereas caffeine has a more alkaline nature. acs.org This difference in electronic properties and hydrogen bonding capability, dictated by the position of methyl groups on the xanthine core, affects how they interact with biological targets. acs.org For instance, theophylline is generally a more potent adenosine receptor antagonist and bronchodilator than theobromine. semanticscholar.org

Stereochemistry, which involves the 3D arrangement of atoms, can also be a factor, particularly if the C-8 substituent contains a chiral center. libretexts.orgdocbrown.info While the octylthio group itself is achiral, other C-8 substituents could introduce stereoisomers (enantiomers or diastereomers). These stereoisomers can have vastly different biological activities, as one may fit optimally into a chiral receptor binding site while the other fits poorly or not at all.

Advanced Computational Methodologies in SAR Research

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of new therapeutic agents and the in-depth study of SAR. nih.gov

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comd-nb.info By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors), QSAR models can predict the activity of novel, unsynthesized compounds. mdpi.com

For C-8 theobromine analogues, a QSAR study could correlate descriptors of the C-8 substituent with a measured biological effect, such as IC₅₀ values for PDE inhibition. For example, a model might reveal that activity is positively correlated with the length of an alkyl chain up to a certain point (e.g., eight carbons) and negatively correlated with its steric bulk. Such models accelerate the drug development process by prioritizing the synthesis of the most promising candidates. mdpi.com The development of a valid QSAR model requires rigorous statistical validation, including internal (cross-validation) and external validation with a test set of compounds. d-nb.info

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov For this compound, docking studies could be performed to visualize its binding mode within the active site of an adenosine receptor or a phosphodiesterase. These studies can reveal specific interactions, such as hydrogen bonds with the xanthine core and hydrophobic interactions involving the octyl chain, that contribute to binding affinity. mdpi.comajchem-a.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.govajchem-a.com An MD simulation tracks the movements of atoms in the complex, providing insights into the flexibility of the ligand and protein and the durability of their interactions. mdpi.comajchem-a.com For example, an MD simulation could confirm that the octylthio tail of this compound remains stably anchored in a hydrophobic pocket of the target protein, validating the docking prediction and supporting its proposed mechanism of action. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govugm.ac.id A pharmacophore model for a series of active C-8 theobromine derivatives would highlight the key features necessary for binding to their target. For instance, a model for EGFR inhibitors identified essential features including a heteroaromatic system, an NH spacer, and hydrophobic regions. nih.gov

This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. Furthermore, pharmacophore models serve as a foundation for de novo ligand design, where new molecular structures are built from scratch to fit the defined pharmacophoric constraints and the shape of the receptor's active site, guiding the creation of novel and potent theobromine analogues. ugm.ac.id

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool in the field of medicinal chemistry for investigating the structural and electronic properties of molecules, thereby aiding in the rational design of novel therapeutic agents. wikipedia.org In the context of C-8 theobromine analogues, DFT calculations provide valuable insights into the geometric and electronic features that govern their structure-activity relationships (SAR). This theoretical approach allows for the prediction of molecular properties that are crucial for understanding the interaction of these compounds with their biological targets.

Research Findings from DFT Studies on Theobromine Analogues

While specific DFT studies on this compound are not extensively available in the public domain, research on other 8-substituted xanthine and theobromine derivatives provides a strong framework for understanding the expected outcomes of such analyses. researchgate.netnih.gov DFT calculations are typically employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For theobromine analogues, this includes the planarity of the xanthine core and the orientation of the C-8 substituent.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. scielo.br A smaller energy gap generally implies higher reactivity. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying the electron-rich and electron-deficient regions of the molecule. These regions are pivotal for non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to ligand-receptor binding. researchgate.net

For instance, in studies of various theobromine derivatives, DFT calculations have been utilized to elucidate their reactivity and stability. nih.gov These computational analyses have confirmed the three-dimensional structure and have been instrumental in understanding the electrostatic potential and global reactive indices, which are indicators of a compound's reactivity. diva-portal.orgresearchgate.net

Illustrative Data Tables

To illustrate the type of data generated from DFT calculations for a hypothetical C-8 theobromine analogue like this compound, the following tables present representative values.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.5 | Debye |

| Total Energy | -1500 | Hartrees |

Preclinical in Vitro Mechanistic Investigations of 8 Octylthio Theobromine S Biological Activities

Cellular Models for Neurobiological Research

No studies were identified regarding the effects of 8-(Octylthio)theobromine on neuronal activity in primary cell cultures or on glial cell responses and neuroinflammatory pathways.

For the parent compound, theobromine (B1682246), research has indicated it may act as a neuroprotective agent. nih.gov Generally, neuroinflammation is a complex process involving the activation of glial cells like microglia and astrocytes, which release inflammatory mediators. nih.govmdpi.com This response is a key feature in many neurodegenerative diseases. nih.gov

Modulation of Neuronal Activity in Primary Cell Cultures

There is no available data on the modulation of neuronal activity in primary cell cultures by This compound .

Glial Cell Responses and Neuroinflammatory Pathway Analysis

There is no available data detailing the effects of This compound on glial cell responses or its involvement in neuroinflammatory pathway analysis.

Immunomodulatory Effects in Cell-Based Systems

No specific research on the immunomodulatory effects of This compound in cell-based systems was found.

Studies on theobromine, however, have shown that it possesses immunoregulatory properties. nih.gov It appears to influence immune system functionality, including effects on antibody concentrations and the composition of lymphocytes in various lymphoid tissues. nih.gov

Cytokine and Chemokine Production Assessment

No data exists for This compound concerning its impact on cytokine and chemokine production.

In contrast, studies on theobromine have demonstrated that it can stimulate the production of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in macrophage cell lines. nih.govresearchgate.net This effect is mediated through the activation of the MAPK and NF-κB signaling pathways, suggesting a role for theobromine in activating immune responses. nih.gov

Immune Cell Activation, Proliferation, and Differentiation Studies

There are no available studies on the effect of This compound on immune cell activation, proliferation, or differentiation. Research on cocoa extracts, which contain theobromine, has suggested a down-modulation of T lymphocyte activation. researchgate.net

Metabolic Regulation Studies in Relevant Cell Lines (e.g., Adipocytes, Hepatocytes)

No in vitro studies investigating the metabolic regulation effects of This compound in cell lines such as adipocytes or hepatocytes were identified.

Research on the parent compound, theobromine, has shown effects on both adipocytes and hepatocytes. In adipocytes, theobromine has been found to enhance the conversion of white adipocytes to beige adipocytes, a process known as "browning," which can increase energy expenditure. nih.gov In hepatocytes, theobromine has been shown to regulate hepatic lipid metabolism. researchgate.netnih.gov It may ameliorate nonalcoholic fatty liver disease by inhibiting lipogenesis and fatty acid uptake while promoting fatty acid oxidation, potentially through the suppression of the mTOR signaling pathway. researchgate.netnih.gov

Glucose Uptake and Insulin (B600854) Signaling Pathway Modulation

A comprehensive review of scientific literature reveals a lack of specific in vitro studies investigating the effects of this compound on glucose uptake and the insulin signaling pathway. While research exists on the parent compound, theobromine, and its general influence on metabolic parameters, no dedicated studies were identified that explored the mechanistic actions of its 8-octylthio derivative in cellular models of glucose metabolism.

Lipid Metabolism and Mitochondrial Functionality Investigations

There are currently no published in vitro studies specifically examining the impact of this compound on lipid metabolism and mitochondrial functionality. Research on other theobromine derivatives has suggested potential roles in metabolic regulation; however, these findings cannot be directly extrapolated to this compound. nih.govresearchgate.net

Angiogenesis Research in Endothelial Cell Models

Investigations into the direct effects of this compound on angiogenesis in endothelial cell models have not been reported in the available scientific literature. While some studies have explored the anti-angiogenic properties of theobromine and other xanthine (B1682287) derivatives, specific data on this compound is absent. semanticscholar.orgnih.gov

Endothelial Cell Proliferation, Migration, and Tube Formation Assays

No specific data from in vitro assays on endothelial cell proliferation, migration, or tube formation following treatment with this compound are available. Such studies are crucial for determining the anti-angiogenic potential of a compound.

Vascular Endothelial Growth Factor (VEGF) Pathway Studies

The mechanism of action of this compound concerning the Vascular Endothelial Growth Factor (VEGF) pathway has not been elucidated in any published in vitro research. The interaction of this specific compound with VEGF receptors and downstream signaling components remains an uninvestigated area.

Other Cellular Phenotype Modulations (e.g., antioxidant, anti-proliferative)

While theobromine and its derivatives have been a subject of research for their potential anti-proliferative and antioxidant activities, specific studies on this compound are not present in the current body of scientific literature. nih.govsemanticscholar.org

Cell Cycle Progression and Apoptosis Induction Mechanisms in Research Cell Lines

The study of how chemical compounds affect the cell cycle and induce programmed cell death, or apoptosis, is a cornerstone of cancer research. The cell cycle is a tightly regulated series of events that leads to cell division, and disruptions in this process can lead to uncontrolled cell proliferation, a hallmark of cancer. Apoptosis is a natural process of eliminating damaged or unwanted cells, and its evasion is another critical characteristic of cancer cells.

While no specific data exists for this compound, research on other theobromine derivatives has provided insights into how this class of compounds can influence these fundamental cellular processes.

Cell Cycle Arrest

Certain derivatives of theobromine have been shown to interfere with the normal progression of the cell cycle in cancer cell lines. For instance, a study on an (m-tolyl)acetamide theobromine derivative, referred to as T-1-MTA, demonstrated its ability to alter the distribution of cells in different phases of the cell cycle in A549 lung cancer cells. After a 72-hour treatment, T-1-MTA was observed to cause a significant decrease in the percentage of cells in the S phase (the DNA synthesis phase) and an increase in the percentage of cells in the G1 phase, suggesting a G1 cell cycle arrest. ffhdj.com This type of activity can halt the proliferation of cancer cells.

Table 1: Effect of (m-tolyl)acetamide theobromine derivative (T-1-MTA) on Cell Cycle Distribution in A549 Cells

| Treatment | % Sub-G1 | % G1 | % S | % G2/M |

|---|---|---|---|---|

| A549 (Control) | 0.75 ± 0.27 | 12.39 ± 5.08 | 68.17 ± 6.92 | 18.69 ± 1.56 |

| T-1-MTA /A549 | 0.36 ± 0.17 | 21.84 ± 1.83 | 28.60 ± 5.00* | Not Reported |

*Data from a study on T-1-MTA, not this compound. ffhdj.com

Induction of Apoptosis

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Several studies have highlighted the pro-apoptotic potential of various theobromine derivatives in different cancer cell lines.

One such study investigated a theobromine-based derivative, compound 15a , in HepG2 hepatocellular carcinoma cells. nih.govnih.gov The results indicated a significant increase in both early and late-stage apoptosis following treatment with this compound. nih.govnih.gov This suggests that the compound can effectively trigger the molecular pathways leading to programmed cell death in these cancer cells.

Table 2: Apoptotic Effect of Theobromine Derivative 15a on HepG2 Cells

| Treatment | % Early-Stage Apoptosis | % Late-Stage Apoptosis |

|---|---|---|

| Control | 3.06 | 0.71 |

| Compound 15a | 29.49 | 9.63 |

*Data from a study on compound 15a, not this compound. nih.govnih.gov

Another theobromine derivative, T-1-PMPA, was also shown to have potent apoptotic effects. ekb.eg In a comparative study, T-1-PMPA induced a higher total percentage of apoptosis in cancer cells compared to both the control and the established anticancer drug, Erlotinib. ekb.eg

Table 3: Total Apoptosis Induction by Theobromine Derivative T-1-PMPA

| Treatment | Total Percentage of Apoptosis |

|---|---|

| Control | 3% |

| Erlotinib | 31% |

| T-1-PMPA | 42% |

*Data from a study on T-1-PMPA, not this compound. ekb.eg

The molecular mechanisms underlying the apoptosis-inducing effects of these theobromine derivatives often involve the activation of caspases, a family of proteases that are central to the execution of the apoptotic program. For example, the aforementioned compound 15a was found to upregulate the levels of caspase-3 and caspase-9 in HepG2 cells. nih.gov Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis, and its activation leads to the activation of executioner caspases like caspase-3.

Preclinical in Vivo Mechanistic Investigations in Non Human Animal Models

Pharmacodynamic Marker Identification in Rodent Models

Pharmacodynamic studies in rodent models are crucial for understanding the engagement of a compound with its intended targets in a living system. For a xanthine (B1682287) derivative like 8-(octylthio)theobromine, key markers would revolve around its expected interactions with the adenosinergic system and phosphodiesterases.

The parent compound, theobromine (B1682246), functions as an antagonist at adenosine (B11128) A1 and A2A receptors. drugbank.com In mouse hippocampal synapses, theobromine has been shown to modulate synaptic transmission and plasticity through its interaction with these receptors. This suggests that a primary mechanism of action for its derivatives involves the modulation of adenosine-mediated signaling.

Substitution at the C8 position of the xanthine core is a well-established strategy for modifying the affinity and selectivity for adenosine receptor subtypes. nih.govresearchgate.net While direct in vivo receptor occupancy studies using techniques like positron emission tomography (PET) have not been published for this compound, such studies have been performed on related xanthines like caffeine (B1668208), demonstrating target engagement in the brain. nih.gov It is hypothesized that the lipophilic 8-octylthio group would enhance the compound's ability to cross the blood-brain barrier and could increase its binding potency at A1 and/or A2A receptors. Functional readouts in rodent models would involve assessing downstream effects of this receptor blockade, such as changes in neurotransmitter release and synaptic plasticity.

Theobromine and other methylxanthines are known inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP). nih.gov This inhibition leads to increased intracellular cAMP levels, a key second messenger. In in vivo rodent studies of theobromine, an increase in the phosphorylation of vasodilator-stimulated phosphoprotein (p-VASP), a downstream target of the cAMP pathway, serves as a biomarker for PDE inhibition. researchgate.net Studies have shown that oral administration of theobromine to mice leads to elevated levels of p-VASP in the brain, confirming target engagement. researchgate.net

For this compound, the addition of the C8-substituent could enhance its potency as a PDE inhibitor. researchgate.net Analysis in rodent models would therefore focus on measuring changes in key biomarkers following administration of the compound.

Table 6.1-1: Effects of Theobromine Administration on PDE Biomarkers in Mouse Brain This table summarizes findings related to the parent compound, theobromine.

| Biomarker | Change Observed in Theobromine-Fed Mice | Implication | Reference |

|---|---|---|---|

| Phosphorylated VASP (p-VASP) | Increased | Index of cAMP increase, indicating PDE inhibition | researchgate.net |

| Phosphorylated CREB (p-CREB) | Increased | Activation of cAMP-response element-binding protein | researchgate.net |

| Brain-Derived Neurotrophic Factor (BDNF) | Increased | Upregulation of a key neurotrophin downstream of cAMP/CREB | researchgate.net |

Neurological System Modulation in Experimental Animal Models

The antagonism of adenosine receptors and inhibition of PDEs by xanthine derivatives strongly suggest they act as neuromodulators. Adenosine A2A receptor antagonists, in particular, have been investigated for neuroprotective properties in various models of neurological dysfunction. frontiersin.orgnih.govmdpi.com

Adenosine A2A receptor antagonists have demonstrated protective effects in animal models of neuroinflammation and cognitive deficits, such as those for Parkinson's and Alzheimer's disease. nih.govmdpi.comnih.gov For instance, the selective A2A antagonist istradefylline (B1672650) has been shown to attenuate neuroinflammation, neurodegeneration, and behavioral abnormalities in a mouse model of cerebral ischemia. mdpi.com The parent compound, theobromine, has also been associated with memory improvement and neuroprotective action in animal studies, potentially by reducing Aβ amyloid pathology. frontiersin.org

Given that this compound is an 8-substituted xanthine, a class of compounds known for potent A2A antagonism, it is a candidate for investigation in similar models. researchgate.net Behavioral phenotyping in rodent models of neuroinflammation (e.g., lipopolysaccharide-induced) or cognitive deficits (e.g., scopolamine-induced amnesia or in transgenic models of Alzheimer's disease) would be essential to characterize its potential neuroprotective or nootropic effects.

The neurological effects of xanthine derivatives are underpinned by changes in brain neurochemistry. Studies with theobromine in spontaneously hypertensive rats, an animal model for ADHD, showed that its administration normalized dopamine (B1211576) concentrations and modulated the expression of dopamine receptors (DRD2, DRD4) and Brain-Derived Neurotrophic Factor (BDNF) in the prefrontal cortex. Chronic blockade of A2A receptors with an antagonist has been shown to decrease the expression of the BDNF receptor, TrkB-FL, in the rat hippocampus. nih.gov

Following administration of this compound to animal models, neurochemical analysis would likely focus on key brain regions like the striatum, hippocampus, and prefrontal cortex. Techniques such as in situ hybridization or qPCR would be used to profile the expression of adenosine receptors (A1, A2A) and dopamine receptors to understand the compound's modulatory effects.

Table 6.2-1: Neurochemical and Receptor Modulation by Theobromine in Rodent Brains This table summarizes findings related to the parent compound, theobromine.

| Brain Region | Model | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|

| Whole Brain | Normal Mice | BDNF | Increased | researchgate.net |

| Hippocampus | Mouse Model of AD | Synaptic Plasticity (LTP) | Normalization of deficits | ontosight.ai |

| Prefrontal Cortex | Spontaneously Hypertensive Rat (ADHD model) | Dopamine Levels | Normalized | researchgate.net |

| Prefrontal Cortex | Spontaneously Hypertensive Rat (ADHD model) | DRD2, DRD4, BDNF Expression | Normalized | researchgate.net |

Metabolic Homeostasis Regulation in Animal Models of Metabolic Syndrome

Metabolic syndrome (MetS) is a cluster of conditions including obesity, hyperglycemia, and dyslipidemia. usamv.romdpi.com Animal models, often induced by high-fat or high-fructose diets, are used to study the pathophysiology and potential treatments for MetS. abcam.cn

Recent studies have highlighted a role for theobromine in regulating metabolic homeostasis. In mice with diet-induced obesity, theobromine administration was found to alleviate obesity by promoting the "browning" of white adipose tissue and activating brown adipose tissue, processes that increase energy expenditure. nih.gov This effect was linked to the inhibition of PDE4 in adipose cells. nih.gov Furthermore, studies in healthy rats have shown that dietary theobromine can impact lipid and glucose metabolism. ub.edu

The structural modifications in this compound, particularly the enhanced lipophilicity from the octylthio group, could potentially augment its distribution into adipose tissue, enhancing its effects on lipid metabolism and energy expenditure. Investigations in established diet-induced rodent models of metabolic syndrome would be necessary to determine if this compound offers improved efficacy in reducing body weight gain, improving insulin (B600854) sensitivity, or normalizing lipid profiles compared to its parent compound.

Table of Mentioned Compounds

Glucose and Lipid Profile Analysis in Preclinical Disease Models

There is no available research data from preclinical in vivo studies on the effects of this compound on glucose and lipid profiles in animal models of metabolic diseases. Consequently, no data tables on parameters such as fasting blood glucose, insulin levels, total cholesterol, triglycerides, LDL-C, or HDL-C following administration of this specific compound can be provided.

Histopathological Examination of Key Metabolic Organs

No studies have been published that conduct a histopathological examination of key metabolic organs, such as the liver, pancreas, or adipose tissue, in animal models following treatment with this compound. Therefore, information regarding its potential effects on tissue morphology, cellular integrity, or pathological changes is not available.

Immunological Response Assessment in Animal Models of Inflammation

Inflammatory Mediator Expression in Tissues

There is a lack of published research investigating the effect of this compound on the expression of inflammatory mediators (e.g., cytokines, chemokines) in tissues from animal models of inflammation. As a result, no data on its potential anti-inflammatory or pro-inflammatory properties at the tissue level can be presented.

Immune Cell Infiltrate and Phenotype Analysis

No in vivo studies have been found that analyze the impact of this compound on immune cell infiltration or the phenotypic characteristics of immune cells in inflamed tissues. Therefore, a detailed assessment of its role in modulating immune cell responses in animal models is not possible at this time.

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the chemical compound this compound within the advanced analytical and systems biology approaches outlined in the user's request.

Detailed studies concerning the metabolomics, lipidomics, proteomics, transcriptomics, and specific cheminformatic models for this compound are not available in the public domain. Research in these areas has been conducted on the parent compound, theobromine, and on broader categories of xanthine derivatives. However, the addition of the 8-octylthio group creates a distinct chemical entity whose metabolic fate, biological interactions, and effects on gene and protein expression cannot be extrapolated from the parent compound.

Due to the absence of specific data for this compound, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided. Fulfilling the request would require speculation, which would compromise the integrity and factual basis of the content.

Advanced Analytical and Systems Biology Approaches in 8 Octylthio Theobromine Research

Cheminformatics and Bioinformatics for Data Integration and Predictive Modeling

Network Pharmacology for Polypharmacology Hypothesis Generation

Network pharmacology is a systems biology approach that investigates the complex interactions between drug molecules, their multiple protein targets, and the associated biological pathways. This methodology is particularly suited for generating polypharmacology hypotheses, which posit that a single compound can exert its therapeutic effects by modulating multiple targets simultaneously. For a structurally distinct molecule like 8-(Octylthio)theobromine, a derivative of the naturally occurring xanthine (B1682287), network pharmacology can be a powerful tool to predict its potential therapeutic applications and mechanisms of action.

The core of the xanthine scaffold, with substitution possibilities at the N1, N3, N7, and C8 positions, allows for the creation of a diverse range of derivatives with varied biological activities. nih.gov The introduction of an octylthio group at the C8 position of theobromine (B1682246) significantly alters its physicochemical properties, suggesting a unique target interaction profile compared to its parent compound.

A network pharmacology workflow for this compound would commence with the identification of its potential protein targets. This can be achieved through various in silico methods, including ligand-based similarity searches against chemogenomic databases. The underlying principle is that structurally similar molecules often share common biological targets. By comparing the structure of this compound to vast libraries of compounds with known protein interactions, a list of putative targets can be generated.

Once a set of potential targets is identified, a compound-target interaction network is constructed. This network visually represents the predicted interactions between this compound and its targets. Further enrichment of this network involves integrating protein-protein interaction (PPI) data, which reveals the broader biological context of the identified targets. This expanded network can highlight key protein clusters and signaling pathways that may be modulated by the compound.

Pathway enrichment analysis is then performed on the network's constituent proteins to identify the biological processes and signaling pathways that are most likely to be affected by this compound. This step is crucial for formulating polypharmacology hypotheses. For instance, if the analysis reveals an over-representation of proteins involved in both inflammatory signaling and cell cycle regulation, it could be hypothesized that this compound possesses both anti-inflammatory and anti-proliferative properties.

| Predicted Target | Gene Symbol | Associated Pathway | Potential Therapeutic Area |

|---|---|---|---|

| Adenosine (B11128) A1 Receptor | ADORA1 | GPCR Signaling | Cardiovascular |

| Phosphodiesterase 4B | PDE4B | cAMP Signaling | Inflammatory Diseases |

| Vascular Endothelial Growth Factor Receptor 2 | KDR | VEGF Signaling Pathway | Oncology |

| Tumor Necrosis Factor Alpha | TNF | Inflammatory Signaling | Immunology |

| Epidermal Growth Factor Receptor | EGFR | EGFR Tyrosine Kinase Inhibitor Resistance | Oncology |

This integrated approach allows for the generation of testable hypotheses about the compound's polypharmacological effects, guiding further experimental validation and potentially uncovering novel therapeutic indications for this compound.

High-Throughput Screening Data Analysis and Virtual Screening

High-throughput screening (HTS) and virtual screening are complementary techniques used in the early stages of drug discovery to identify promising lead compounds from large chemical libraries. These methods are particularly valuable for novel compounds like this compound, where the biological activity profile is not yet well-characterized.

High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds against a specific biological target or cellular assay. For this compound, an HTS campaign could be designed to screen it against a panel of disease-relevant targets, such as a broad array of kinases, G-protein coupled receptors, or enzymes implicated in metabolic disorders. The discovery of a 7-,8-substituted xanthine derivative through high-throughput screening highlights the utility of this approach for this class of compounds. biointerfaceresearch.com

The analysis of HTS data is critical for identifying genuine "hits" while minimizing false positives and negatives. Primary screening data is typically analyzed to calculate metrics such as percent inhibition or activation. Compounds that meet a predefined activity threshold are then selected for confirmatory screening and dose-response analysis to determine their potency (e.g., IC50 or EC50 values).

| Assay Target | Primary Screen (% Inhibition at 10 µM) | Confirmatory Screen (IC50, µM) | Hit Status |

|---|---|---|---|

| Xanthine Oxidase | 85.2 | 2.5 | Confirmed Hit |

| VEGFR-2 | 65.7 | 8.1 | Confirmed Hit |

| PDE4D | 48.9 | > 20 | Not Confirmed |

| Adenosine A2a Receptor | 92.1 | 1.2 | Confirmed Hit |

| EGFR | 15.3 | - | Inactive |

Virtual Screening , on the other hand, is a computational technique used to predict the binding of small molecules to a protein target. This approach is often used as a precursor to or in conjunction with HTS to prioritize compounds for experimental testing. Given the known structure of this compound, both ligand-based and structure-based virtual screening methods can be employed.

In a ligand-based approach, the structure of this compound would be used as a query to search for known active compounds with similar shapes and chemical features. This can provide insights into potential biological targets.

A structure-based virtual screen would involve docking the 3D structure of this compound into the crystal structures of various protein targets. Docking algorithms predict the binding mode and affinity of the compound to the target, providing a score that can be used to rank potential interactions. For instance, virtual screening has been successfully used to identify novel xanthine oxidase inhibitors from large databases of natural products by docking them into the enzyme's active site. nih.govnih.gov A similar strategy could be applied to a library of human protein structures to identify potential targets for this compound.

The integration of HTS and virtual screening provides a powerful and efficient strategy for elucidating the biological activity of novel compounds. For this compound, these approaches can rapidly generate initial data on its potential targets and mechanisms of action, paving the way for more focused preclinical development.

Future Research Directions and Translational Perspectives for 8 Octylthio Theobromine

Identification of Novel Binding Partners and Off-Targets

The therapeutic efficacy and safety profile of any drug candidate are intrinsically linked to its molecular interactions within the body. For 8-(octylthio)theobromine, a derivative of the naturally occurring methylxanthine theobromine (B1682246), a comprehensive understanding of its binding partners and potential off-targets is crucial for its future development. ontosight.ai The addition of an octylthio group at the 8-position increases the lipophilicity of the theobromine molecule, which can alter its ability to cross biological membranes and interact with various cellular components. ontosight.ai

While the primary targets of many xanthine (B1682287) derivatives are often adenosine (B11128) receptors and phosphodiesterases, the structural modifications in this compound may lead to a unique interaction profile. ontosight.aimdpi.com Research into other theobromine derivatives has revealed a range of biological activities, including acetylcholinesterase inhibition, highlighting the potential for novel binding partners beyond the classical targets. mdpi.com For instance, a study on theobromine-diethylamine hybrids identified a potent acetylcholinesterase inhibitor, suggesting that the theobromine scaffold is a promising starting point for developing inhibitors of this enzyme. mdpi.com

To systematically identify novel binding partners and off-targets of this compound, a multi-pronged approach is necessary. This would involve a combination of computational and experimental techniques. In silico methods, such as molecular docking and virtual screening, can predict potential interactions with a wide array of proteins. nih.govacs.orgresearchgate.net These computational predictions can then be validated through experimental assays, including affinity chromatography, surface plasmon resonance, and various enzymatic and cell-based assays. Furthermore, techniques like chemical proteomics can be employed to identify protein interactors in a more unbiased and global manner. Understanding the full spectrum of molecular interactions will be instrumental in predicting potential therapeutic effects and anticipating adverse reactions.

Development of Advanced Research Probes and Imaging Agents

To further elucidate the mechanism of action and biodistribution of this compound, the development of advanced research probes and imaging agents is a critical next step. These tools are indispensable for visualizing and quantifying the compound's interaction with its targets in complex biological systems, from the subcellular level to whole organisms.

Fluorescent probes, for example, can be synthesized by conjugating a fluorophore to the this compound molecule. These probes would allow for the direct visualization of the compound's localization within cells and tissues using fluorescence microscopy. The development of such probes requires careful consideration of the fluorophore's properties to ensure that it does not significantly alter the parent compound's biological activity. The field of fluorescent probe development has seen significant advancements, with a wide array of fluorophores available for various imaging applications. mdpi.com

Furthermore, the creation of radiolabeled analogs of this compound would enable non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET). nih.gov PET imaging can provide valuable information on the compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion, as well as its target engagement in living subjects. The development of PET radiotracers based on xanthine scaffolds is an active area of research, with promising candidates being explored for imaging adenosine receptors in the context of cancer and neurological disorders. nih.gov The insights gained from these imaging studies would be invaluable for optimizing the compound's properties and guiding its clinical translation.

Integration into Multi-Target Drug Discovery Frameworks

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple pathological pathways. embopress.orgpeerj.com Consequently, multi-target drug discovery, which aims to design single molecules that can modulate multiple targets simultaneously, has emerged as a promising strategy. d-nb.info Given the potential for this compound to interact with multiple binding partners, it is a prime candidate for integration into such frameworks.

The development of computational methods for multi-target drug design allows for the systematic identification of compounds with desired polypharmacology. embopress.orgd-nb.info By analyzing the interaction profile of this compound, it may be possible to identify opportunities to rationally modify its structure to enhance its activity against a specific set of targets implicated in a particular disease. This approach could lead to the development of more effective therapies with improved efficacy and a reduced likelihood of drug resistance. peerj.com

For instance, if this compound is found to inhibit both phosphodiesterases and a key kinase involved in a cancer signaling pathway, its structure could be optimized to enhance both activities. This dual-action mechanism could lead to a more potent anti-cancer effect than a drug that targets only one of these proteins. The integration of this compound into multi-target drug discovery programs will require a close collaboration between computational chemists, medicinal chemists, and pharmacologists.

Exploration of Synergistic Effects with Other Investigational Compounds

In addition to its potential as a standalone therapeutic, this compound may exhibit synergistic effects when combined with other investigational or approved drugs. peerj.comembopress.orgplos.org Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. embopress.org This approach can lead to improved therapeutic outcomes, reduced dosages, and the potential to overcome drug resistance. peerj.complos.org

High-throughput screening methods can be employed to systematically test combinations of this compound with a library of other compounds against various disease models. nih.gov For example, in the context of cancer, combining this compound with a standard chemotherapeutic agent could enhance the killing of cancer cells while minimizing toxicity to healthy cells. A study on theobromine and arainosine demonstrated a potent synergistic anti-influenza activity, highlighting the potential for such combinations. biorxiv.org

The identification of synergistic drug pairs can be guided by an understanding of the underlying biological pathways. embopress.org If this compound targets a specific pathway, combining it with a drug that targets a parallel or downstream pathway could lead to a more profound therapeutic effect. The exploration of synergistic combinations represents a promising avenue for expanding the therapeutic potential of this compound and developing novel treatment strategies for a range of diseases.

Design of Next-Generation Theobromine Analogues with Refined Specificity and Potency

The knowledge gained from studying this compound can serve as a foundation for the design of next-generation theobromine analogues with improved pharmacological properties. ontosight.ai Structure-activity relationship (SAR) studies, which correlate a compound's chemical structure with its biological activity, are essential for this endeavor. mdpi.comnih.gov By systematically modifying the structure of this compound and evaluating the effects of these changes on its binding affinity, selectivity, and potency, it is possible to identify key structural features that govern its activity. nih.gov

For example, altering the length and composition of the alkylthio chain at the 8-position or introducing different substituents at other positions on the xanthine core could lead to analogues with enhanced specificity for a particular target or a more desirable pharmacokinetic profile. nih.govresearchgate.netmdpi.com Computational modeling can play a crucial role in guiding the design of these new analogues by predicting their binding modes and affinities for various targets. mdpi.commdpi.com

The ultimate goal of this iterative design process is to develop theobromine derivatives with a finely tuned balance of potency, selectivity, and drug-like properties. These next-generation analogues could have significant advantages over existing therapies, offering improved efficacy and a better safety profile. The continued exploration of the chemical space around the theobromine scaffold holds great promise for the discovery of novel therapeutic agents. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 8-(Octylthio)theobromine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of theobromine. A thiol group (e.g., octanethiol) reacts with halogenated theobromine derivatives under alkaline conditions (pH 9–11) to introduce the octylthio moiety. Solvent choice (e.g., DMF or DMSO) and temperature (60–80°C) critically affect reaction kinetics and side-product formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Yield optimization requires monitoring by TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm substitution at the 8-position via absence of the C8 proton signal in H NMR and characteristic shifts in C NMR for the octylthio group.

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (expected [M+H] at m/z 325.4 for CHNOS).

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, S percentages .

Q. What solvent systems are suitable for solubility testing, and how does the octylthio group influence partitioning behavior?

- Methodological Answer : The octylthio group increases hydrophobicity compared to the parent theobromine. Solubility can be tested in water, ethanol, DMSO, and chloroform using shake-flask methods. LogP values (e.g., via HPLC retention time correlation) predict membrane permeability. A biphasic system (octanol/water) quantifies partition coefficients, critical for bioavailability studies .

Advanced Research Questions

Q. How does this compound interact with adenosine receptors, and what experimental models validate its selectivity?

- Methodological Answer : Use competitive binding assays (e.g., radioligand displacement with H-CCPA for A receptors or H-ZM241385 for A receptors) in transfected HEK293 cells. Compare IC values against caffeine and theophylline. Functional assays (cAMP accumulation) confirm antagonism or agonism. Molecular docking studies (AutoDock Vina) predict binding poses in receptor pockets .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Conduct meta-analyses using PRISMA guidelines to assess bias. Reproduce key experiments under standardized conditions (e.g., identical cell passages, buffer pH). Use orthogonal assays (e.g., calcium flux for receptor activity vs. Western blotting for downstream signaling) to validate results .

Q. How can researchers design dose-response studies to evaluate neuroprotective effects of this compound in vitro?

- Methodological Answer : Use SH-SY5Y neuroblastoma cells or primary cortical neurons exposed to oxidative stress (HO or rotenone). Pre-treat with this compound (1–100 µM) for 24 hours. Measure viability via MTT assay, apoptosis via Annexin V/PI staining, and ROS levels with DCFH-DA. Include positive controls (e.g., N-acetylcysteine) and validate via transcriptomic analysis (Nrf2/ARE pathway activation) .

Key Methodological Considerations

- Experimental Reproducibility : Document reaction conditions (e.g., inert atmosphere, stirring rate) and biological assay parameters (cell passage number, serum lot) to enable replication .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.